molecular formula C15H11BrN2O4 B274221 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime

1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime

Cat. No. B274221
M. Wt: 363.16 g/mol
InChI Key: LPUIKNDBLUFNDU-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime, also known as BrPEO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. BrPEO is a derivative of ketone oxime, which has been extensively studied for its biological properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime is not fully understood. However, it has been suggested that 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime exerts its biological effects through the modulation of various signaling pathways. For example, 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines. 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has also been shown to increase the expression of antioxidant enzymes and promote the survival of neurons. In addition, 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime is its low toxicity. It has been shown to be well-tolerated in animal studies, indicating that it may have a good safety profile. However, one of the limitations of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime is its limited solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime and its potential side effects.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential as a new class of antibiotics. In addition, more studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime and its potential side effects. Further optimization of the synthesis method may also be needed to improve the efficiency and reduce the cost of production.

Synthesis Methods

1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime can be synthesized through the reaction between 1-(4-bromophenyl)ethanone and O-(3-nitrobenzoyl) hydroxylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been optimized to improve its efficiency and reduce the cost of production.

Scientific Research Applications

1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has also been shown to have a protective effect on neurons, making it a potential candidate for the treatment of neurodegenerative diseases. In addition, 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been investigated for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

Product Name

1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime

Molecular Formula

C15H11BrN2O4

Molecular Weight

363.16 g/mol

IUPAC Name

[(E)-1-(4-bromophenyl)ethylideneamino] 3-nitrobenzoate

InChI

InChI=1S/C15H11BrN2O4/c1-10(11-5-7-13(16)8-6-11)17-22-15(19)12-3-2-4-14(9-12)18(20)21/h2-9H,1H3/b17-10+

InChI Key

LPUIKNDBLUFNDU-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\OC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=C(C=C2)Br

SMILES

CC(=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br

Origin of Product

United States

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